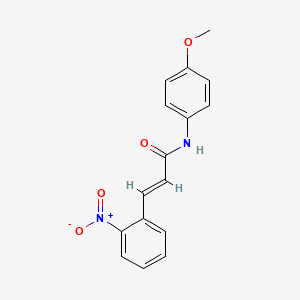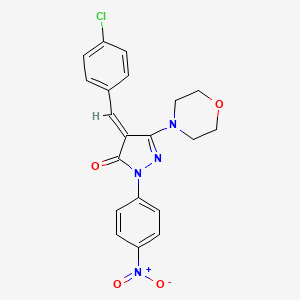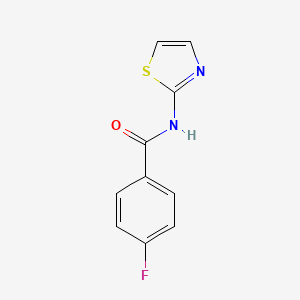![molecular formula C28H21N B15014930 (9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine](/img/structure/B15014930.png)
(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]-9H-indeno[2,1-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE typically involves multi-step organic reactions. The process begins with the preparation of the indeno[2,1-c]pyridine core, followed by the introduction of the phenylethenyl and phenylmethylidene groups. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for deprotonation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
(9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can result in fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (9Z)-7-METHYL-3-[(1E)-2-PHENYLETHENYL]-9-(PHENYLMETHYLIDENE)-9H-INDENO[2,1-C]PYRIDINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Eigenschaften
Molekularformel |
C28H21N |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(9Z)-9-benzylidene-7-methyl-3-[(E)-2-phenylethenyl]indeno[2,1-c]pyridine |
InChI |
InChI=1S/C28H21N/c1-20-12-15-24-25(16-20)26(17-22-10-6-3-7-11-22)28-19-29-23(18-27(24)28)14-13-21-8-4-2-5-9-21/h2-19H,1H3/b14-13+,26-17- |
InChI-Schlüssel |
ZOLLAHMQDCHMTL-BECMDXFXSA-N |
Isomerische SMILES |
CC1=CC\2=C(C=C1)C3=C(/C2=C\C4=CC=CC=C4)C=NC(=C3)/C=C/C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C2=CC4=CC=CC=C4)C=NC(=C3)C=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]-2-(4-nitrobenzylidene)propanedihydrazide](/img/structure/B15014851.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15014873.png)
![2-ethoxy-4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B15014880.png)
![(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B15014883.png)

![propan-2-yl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15014891.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15014901.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15014911.png)

![N-[(1Z)-3-{(2E)-2-[1-(4-ethoxyphenyl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15014923.png)
![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide](/img/structure/B15014932.png)
![methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate](/img/structure/B15014934.png)
![(4Z)-4-[(2-hydroxynaphthalen-1-yl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15014937.png)
